1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-
Overview
Description
1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- (also known as 4-Methyl-1-Piperidinyl Phenyl Ketone or 4MPPK) is an organic compound that has been studied for its potential applications in synthetic organic chemistry. It is a colorless liquid with a strong, sweet odor and is soluble in water and most organic solvents. 4MPPK has been used in a variety of laboratory experiments, including synthesizing other compounds, as a reagent in organic reactions, and as a catalyst in the synthesis of pharmaceuticals.
Scientific Research Applications
1. Antagonist for CCR5 Receptor in HIV-1 Treatment
1-Butanone derivatives, specifically (2S)-2-(3-chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[4-(substituted)piperidin-1-yl]butanes, have been studied for their role as CCR5 antagonists in the treatment of HIV-1. A spiro-indanone derivative (IC50=5 nM) showed promising results, summarized in a pharmacophore model for this class of CCR5 antagonist (Finke et al., 2001).
2. Intermediate in Synthesis of Anti-Inflammatory Medicines
4-Phenyl-2-butanone, a related compound, serves as an important medium in the synthesis of medicines for inflammation reduction and codeine. This compound is synthesized through a series of chemical reactions involving ethyl ethanate, ethyl acetoacetate, and benzyl chloride (Jiangli Zhang, 2005).
3. In Neuroleptic Tests
A series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones have been tested for neuroleptic activities, showing comparable results to haloperidol, a potent antipsychotic. One compound in particular, 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, demonstrated significant neuroleptic activity with reduced side effects (Sato et al., 1978).
4. Synthesis of Repaglinide Intermediate
3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide (a diabetes medication), was synthesized through a series of chemical reactions. This process involved Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, resulting in a more environmentally friendly and efficient method (H. Liu et al., 2011).
Properties
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-9-11-18(12-10-13)16(19)15(17)8-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNGDUNVUKGETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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